molecular formula C13H15NO2 B8795238 TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE CAS No. 61698-94-0

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE

Cat. No.: B8795238
CAS No.: 61698-94-0
M. Wt: 217.26 g/mol
InChI Key: OYMQDOGRYFONRJ-UHFFFAOYSA-N
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Description

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE typically involves the reaction of indole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison: TERT-BUTYL 1H-INDOLE-3-CARBOXYLATE is unique due to its specific tert-butyl ester group, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This makes it particularly useful in synthetic chemistry and drug development .

Properties

CAS No.

61698-94-0

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl 1H-indole-3-carboxylate

InChI

InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)10-8-14-11-7-5-4-6-9(10)11/h4-8,14H,1-3H3

InChI Key

OYMQDOGRYFONRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.00 g (6.21 mmol) indole-3-carboxylic acid is dissolved in 150 ml absolute THF, mixed with 0.05 g (0.68 mmol) absolute DMF as well as with 1.48 g (12.5 mmol) thionylchloride and stirred at room temperature for 1 hour. Following the drop-wise addition of 2.51 g (24.8 mmol) tiethylamine and of 9.20 g (124 mmol) tert-butanol and heating under reflux for 2 hours, hydrolysis of the cooled reaction mixture is carried out in water. Three extractions with diethyl ether, concentration to half the volume on the rotary evaporator, washing with 5% sodium carbonate solution and with saturated NaCl solution, drying on sodium sulfate, filtration and reconcentration on the rotary evaporator leave as a crude product a brown oil which is purified on silica gel by means of column chromatography (flow agent: petroleum ether/ethyl acetate 90:10) and yields the product as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.05 g
Type
reactant
Reaction Step Two
Quantity
1.48 g
Type
reactant
Reaction Step Two
Quantity
9.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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